LogP Advantage: Target Compound is 1.6-Fold More Lipophilic than the Primary Alcohol Isomer
The target compound, 6,6,6-trifluoro-3-methylhexan-2-ol, has a computed XLogP3 of 2.6, compared to a value of 1.6 for its structural analog, 6,6,6-trifluoro-1-hexanol [1][2]. This represents a difference of 1.0 log units, indicating the target compound is approximately 10 times more lipophilic than its primary alcohol counterpart. This difference arises from the additional methyl branch at the 3-position and the shift of the hydroxyl group, decreasing the polar surface area and increasing hydrophobicity.
| Evidence Dimension | Octanol-water partition coefficient (computed logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 |
| Comparator Or Baseline | 6,6,6-Trifluoro-1-hexanol: XLogP3 = 1.6 |
| Quantified Difference | Δ XLogP3 = +1.0, corresponding to a ~10-fold increase in lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release) and vendor databases. |
Why This Matters
This difference is critical for procurement where membrane permeability or non-specific binding must be precisely controlled.
- [1] Kuujia. 6,6,6-Trifluoro-3-methylhexan-2-ol: Chemical and Physical Properties. View Source
- [2] PubChem. 6,6,6-Trifluoro-1-hexanol (CID 19349391). View Source
